5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-propan-2-yl-3-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)9-11-8(12-13-9)7-4-3-5-10-7/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTDGUSTKNDUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273745-85-9 | |
| Record name | 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it could interact with biological targets relevant to various diseases.
Potential Therapeutic Uses:
- Antimicrobial Activity: Preliminary studies indicate that oxadiazole derivatives exhibit antimicrobial properties. The compound may inhibit bacterial growth or act as a fungicide.
- Anti-inflammatory Properties: Research suggests that oxadiazole compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives and their effects on bacterial strains. The results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial activity, suggesting a pathway for optimizing 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole for similar applications .
Oxadiazoles are known for their utility in agrochemicals as herbicides and insecticides. The application of 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole in this field could lead to the development of effective pest control agents.
Case Study:
A research project evaluated the herbicidal activity of various oxadiazole derivatives against common agricultural weeds. The study found that certain derivatives showed significant herbicidal activity at low concentrations, indicating potential for commercial development .
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 1,2,4-oxadiazole derivatives:
Key Observations:
- Steric and Electronic Effects : The target compound’s pyrrolidine substituent provides a secondary amine group, enabling hydrogen bonding and protonation under physiological conditions. This contrasts with analogs like 1a , where the 4-pyridyl group introduces aromatic π-system interactions .
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like the chloropyridinyl-dimethylphenyl derivative .
- Stereochemistry: The (S)-configuration in the target compound may enhance receptor-binding specificity compared to non-chiral analogs such as 4a–k .
Biological Activity
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by data tables and relevant case studies.
Chemical Structure and Characteristics
- IUPAC Name: 5-propan-2-yl-3-pyrrolidin-2-yl-1,2-oxadiazole
- Molecular Formula: C10H16N2O
- Molecular Weight: 180.25 g/mol
- Appearance: Liquid
- Storage Temperature: +4 °C
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C10H16N2O |
| Molecular Weight | 180.25 g/mol |
| Appearance | Liquid |
| Storage Temperature | +4 °C |
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, in vitro tests on A549 human lung adenocarcinoma cells demonstrated that various oxadiazole derivatives can significantly reduce cell viability.
Case Study: Anticancer Efficacy
In a study comparing the cytotoxic effects of several compounds, 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole was found to exhibit notable activity against A549 cells. The compound was tested against cisplatin, a standard chemotherapy agent, revealing comparable efficacy at specific concentrations.
Table 2: Anticancer Activity Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | 15.6 | A549 |
| Cisplatin | 12.5 | A549 |
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has also been explored. In particular, studies have shown that some derivatives possess activity against multidrug-resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
In screening against various pathogens including Staphylococcus aureus and Escherichia coli, certain oxadiazole derivatives demonstrated selective inhibition of bacterial growth.
Table 3: Antimicrobial Activity Results
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | >64 | Staphylococcus aureus |
| Reference Compound | 32 | Staphylococcus aureus |
The exact mechanism by which 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole exerts its biological effects is still under investigation. However, preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways.
Q & A
Q. What are the common synthetic routes for 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how are intermediates characterized?
The synthesis typically involves cyclization reactions of precursors like amidoximes or nitriles with carbonyl-containing compounds. For example, refluxing in ethanol with appropriate reagents (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) followed by recrystallization from DMF–EtOH (1:1) is a standard method . Characterization employs elemental analysis, ¹H-NMR, and LC-MS to confirm structural integrity and purity .
Q. How are the physical-chemical properties (e.g., solubility, stability) of this compound determined experimentally?
Solubility is tested in solvents like ethanol, DMF, or water under controlled conditions. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC or UV-Vis spectroscopy. For example, LC-MS is used to track decomposition products .
Q. What spectroscopic techniques are critical for structural validation of 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives?
¹H-NMR and ¹³C-NMR confirm proton and carbon environments, while LC-MS validates molecular weight. IR spectroscopy identifies functional groups (e.g., oxadiazole ring vibrations at ~1600 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve the yield of 1,2,4-oxadiazole derivatives?
Systematic optimization involves varying solvents (polar aprotic vs. protic), catalysts (e.g., p-toluenesulfonic acid), and temperatures. For instance, ethanol under reflux (2–6 hours) often balances yield and purity . Design of Experiments (DoE) can statistically identify critical parameters.
Q. What strategies resolve contradictions in biological activity data between similar 1,2,4-oxadiazole derivatives?
Discrepancies may arise from assay conditions (e.g., cell line specificity) or structural nuances (e.g., stereochemistry). Comparative molecular docking against target proteins (e.g., bacterial enzymes) and ADME profiling (e.g., LogP, permeability) can clarify structure-activity relationships (SAR) .
Q. How is molecular docking utilized to predict the binding affinity of 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole to biological targets?
Docking workflows include:
Q. What methods validate the pharmacokinetic (ADME) properties of this compound in preclinical studies?
- Absorption : Caco-2 cell monolayer assays for intestinal permeability.
- Metabolism : Liver microsomal stability tests (e.g., CYP450 inhibition).
- Excretion : Radiolabeled tracking in urine/feces. In silico tools like SwissADME predict properties like LogS and bioavailability .
Q. How can structural modifications enhance the compound’s selectivity for a specific biological target?
SAR studies suggest:
- Pyrrolidine substitution : Modulating ring size (e.g., piperidine vs. pyrrolidine) alters target engagement .
- Oxadiazole substituents : Electron-withdrawing groups (e.g., Cl, NO₂) improve binding to hydrophobic pockets .
- Propargyl/alkyl chains : Adjust lipophilicity to optimize membrane penetration .
Q. What analytical approaches resolve ambiguities in stereochemistry or regiochemistry during synthesis?
Q. How are contradictory results in cytotoxicity assays addressed?
Potential causes include impurities (>95% purity required) or off-target effects. Mitigation strategies:
- Repetition under standardized conditions (e.g., MTT assay, 48-hour incubation).
- Counter-screening against non-target cells (e.g., HEK293) to assess selectivity.
- Metabolite profiling to rule out toxicity from degradation products .
Methodological Tables
Table 1 : Key spectroscopic data for 5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
| Technique | Observations |
|---|---|
| ¹H-NMR (400 MHz) | δ 1.35 (d, 6H, -CH(CH₃)₂), 3.20–3.60 (m, pyrrolidine protons) |
| LC-MS (ESI+) | m/z 222.1 [M+H]⁺ |
| IR (KBr) | 1610 cm⁻¹ (C=N stretch) |
Table 2 : Optimized reaction conditions for oxadiazole synthesis
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 2–4 hours |
| Catalyst | None (thermal cyclization) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
